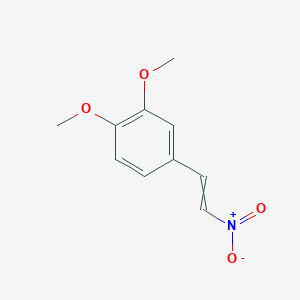

1,2-dimethoxy-4-(2-nitroethenyl)benzene

CAS No.:

Cat. No.: VC2404790

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO4 |

|---|---|

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 1,2-dimethoxy-4-(2-nitroethenyl)benzene |

| Standard InChI | InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |

| Standard InChI Key | SYJMYDMKPSZMSB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |

Introduction

Chemical Properties and Structure

Basic Information

1,2-dimethoxy-4-(2-nitroethenyl)benzene, also commonly known as 3,4-dimethoxy-β-nitrostyrene, is classified as an aromatic nitro compound. Its molecular structure consists of a benzene ring with methoxy groups at positions 1 and 2 (or 3 and 4 in alternative numbering systems) and a nitroethenyl group at position 4.

| Property | Value |

|---|---|

| CAS Number | 4230-93-7 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 1,2-dimethoxy-4-(2-nitroethenyl)benzene |

| Common Names | 3,4-Dimethoxy-β-nitrostyrene, Veratrylidenenitromethane |

| Standard InChI | InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |

| Standard InChIKey | SYJMYDMKPSZMSB-UHFFFAOYSA-N |

The compound possesses several functional groups that contribute to its chemical reactivity, including two methoxy groups that enhance electron density in the aromatic ring and a nitroethenyl group that serves as an electron-withdrawing moiety .

Physical Properties

The physical properties of 1,2-dimethoxy-4-(2-nitroethenyl)benzene have been extensively characterized, providing important information for its handling, storage, and application in various research contexts.

| Physical Property | Value |

|---|---|

| Appearance | Light yellow crystals |

| Melting Point | 140°C |

| Boiling Point | 343.9°C at 760 mmHg |

| Density | 1.197 g/cm³ |

| LogP | 1.97 |

| Surface Tension | 41.1 dyne/cm |

| Vapor Pressure | 0.000136 mmHg at 25°C |

| Flash Point | 158.6°C |

| Enthalpy of Vaporization | 56.45 kJ/mol |

| Polar Surface Area | 64.28 Ų |

These physical properties indicate that the compound is relatively stable at room temperature, with a high boiling point and low vapor pressure .

Electronic and Structural Features

The electron distribution in 1,2-dimethoxy-4-(2-nitroethenyl)benzene contributes significantly to its chemical behavior. The methoxy groups donate electrons to the aromatic ring, increasing electron density, while the nitroethenyl group withdraws electrons, creating an interesting electronic push-pull system within the molecule.

The compound exhibits an E-configuration (trans) in its standard form, which is important for its stereochemistry and reactivity profiles . This stereochemistry is reflected in its E-isomer specific InChI notation: InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ .

Synthesis and Preparation

Laboratory Synthesis Methods

The primary synthetic route for 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves a nitroaldol (Henry) reaction between 3,4-dimethoxybenzaldehyde and nitromethane. This preparation method has been well-documented in literature with various modifications to improve yield and purity.

A standard laboratory synthesis procedure follows this general approach:

-

Reaction of 3,4-dimethoxybenzaldehyde with nitromethane

-

Catalysis with ammonium acetate in glacial acetic acid

-

Refluxing at 50°C for approximately 2 hours

-

Cooling, extraction, and purification steps

The specific conditions reported in the literature include:

| Reagents | Quantities | Conditions | Yield |

|---|---|---|---|

| 3,4-dimethoxybenzaldehyde | 2.29 g (14 mmol) | Reflux at 50°C for 2 hours | 50.5% |

| Nitromethane | 15.96 g (256 mmol) | Reaction monitored by TLC | |

| Ammonium acetate | 3.70 g (48 mmol) | Solvent: glacial acetic acid (5 mL) |

This synthesis typically yields light yellow crystals with a melting point of 139-141°C .

The mechanism involves an initial condensation reaction between the aldehyde and nitromethane, followed by dehydration to form the nitroalkene product. The ammonium acetate serves as a mild base to catalyze the reaction .

Alternative Synthesis Methods

Several modifications to the standard synthesis have been reported to improve various aspects of the reaction:

-

Using different bases such as sodium carbonate and methylamine hydrochloride

-

Employing alternative solvents like ethanol instead of acetic acid

-

Varying reaction temperatures and durations to optimize yield

One notable alternative preparation method uses sodium carbonate and methylamine hydrochloride as reagents with ethanol as the solvent. This method requires a longer reaction time (approximately 70 hours) at 20°C but can achieve yields of up to 92% .

Applications and Research

Organic Synthesis Applications

1,2-dimethoxy-4-(2-nitroethenyl)benzene serves as a versatile intermediate in organic synthesis due to its functional groups that can undergo various transformations:

-

Reduction of the nitro group to form amines

-

Cycloaddition reactions, particularly Diels-Alder reactions

-

Michael additions with nucleophiles

-

Conversion to other functional derivatives

The compound has been used as a starting material for the synthesis of 2-(3,4-dimethoxyphenyl)-1-nitroethane, achieved through reduction with NaBH₄ and silica gel in chloroform and isopropanol, with reported yields of approximately 92% .

A particularly interesting application is in Diels-Alder reactions. Research has demonstrated that 1,2-dimethoxy-4-(2-nitroethenyl)benzene can react with 1-(trimethylsilyloxy)buta-1,3-diene under both thermal and Lewis acid-catalyzed conditions to produce various regiostereoisomers .

Antimicrobial Activity

Recent research has revealed significant antimicrobial properties of 1,2-dimethoxy-4-(2-nitroethenyl)benzene and its derivatives. A comprehensive study investigated its efficacy against various microbial strains, with particular focus on antifungal activity.

The minimum inhibitory concentration (MIC) values against selected microorganisms demonstrate its potential as an antimicrobial agent:

| Compound | Minimum Inhibitory Concentration Against Candida albicans (μg/mL) |

|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | 128 |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 128 |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene | 128 |

| Nystatin (positive control) | 20 |

Research indicates that while the parent compound shows moderate activity, structural modifications, particularly at the β-position of the nitrovinyl chain, can significantly influence antimicrobial efficacy. Substitution with ethylenedioxy or methylenedioxy groups at positions 3 and 4 of the benzene ring enhanced antifungal activity compared to the dimethoxy analog .

Protein Tyrosine Phosphatase 1B Inhibition

One of the most promising research directions for 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. PTP1B plays a key role in signaling pathways that regulate various microorganism cell functions and acts as a negative regulator in insulin signaling pathways related to type 2 diabetes and metabolic diseases.

Molecular docking studies have revealed that 1,2-dimethoxy-4-(2-nitroethenyl)benzene and its derivatives interact with crucial residues in the PTP1B enzyme:

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | Variable | Serine-216, Arginine-221 |

The docking simulation angles also provided insight into the binding orientation:

| Compound | Angle (°) |

|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | 41 |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 54 |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene | 37 |

These findings suggest that 1,2-dimethoxy-4-(2-nitroethenyl)benzene and its derivatives could serve as lead compounds for developing new PTP1B inhibitors with potential applications in treating diabetes and metabolic disorders .

| Toxicity Parameter | Result |

|---|---|

| AMES Toxicity | Yes (Positive) |

| Maximum Tolerated Dose (Human) | 0.847 Log mg/kg/day |

| hERG Inhibitor | No |

| Oral Rat Acute Toxicity (LD50) | 2.170 mol/kg |

| Hepatotoxicity | No |

| Skin Sensitization | Yes |

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Several structural analogs of 1,2-dimethoxy-4-(2-nitroethenyl)benzene exhibit interesting variations in their physical, chemical, and biological properties. Understanding these relationships helps in structure-activity relationship studies.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 1,2-Dimethoxy-4-(2-nitroethenyl)benzene | C₁₀H₁₁NO₄ | 209.2 | Reference compound |

| 1,2-Dimethoxy-4-nitrobenzene | C₈H₉NO₄ | 183.16 | Lacks ethenyl linker |

| 1,4-Dimethoxy-2-(2-nitroethenyl)benzene | C₁₀H₁₁NO₄ | 209.2 | Different methoxy positions (1,4 vs 1,2) |

| 1,2-Dimethoxy-4-nitro-5-(2-nitroethenyl)benzene | C₁₀H₁₀N₂O₆ | 254.20 | Additional nitro group |

| 3,4-Methylenedioxy-β-nitrostyrene | C₉H₇NO₄ | 193.16 | Methylenedioxy instead of two methoxy groups |

These structural variations significantly impact properties such as melting point, solubility, and biological activity. For instance, the methylenedioxy analog demonstrates enhanced antimicrobial activity compared to the dimethoxy compound .

Synthesis Efficiency Comparison

The synthesis efficiency of 1,2-dimethoxy-4-(2-nitroethenyl)benzene compared to related nitrostyrene derivatives provides valuable insights for process optimization:

| Compound | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|

| 1,2-Dimethoxy-4-(2-nitroethenyl)benzene | 50.5 | 2 | 50 |

| 1,2-Dimethoxy-4-(2-nitroethenyl)benzene (alternative method) | 92 | 70 | 20 |

| 3,4-Dimethoxy-β-methyl-β-nitrostyrene | 56.5 | 2 | 50 |

| 3,4-Dimethoxy-β-bromo-β-nitrostyrene | 19.6 | 2 | 50 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume